molecular formula C13H18N2S B2492440 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole CAS No. 2034374-44-0

2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole

Cat. No. B2492440
CAS RN: 2034374-44-0
M. Wt: 234.36
InChI Key: XCCFVDQBCGCCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole belongs to the thiazole family. Thiazoles are heterocyclic compounds that contain both nitrogen and sulfur atoms in their five-membered ring structure. The structure of this compound consists of a thiazole ring with a piperidine moiety attached to it.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent effects against prostate cancer cells .

Safety and Hazards

While the specific safety data sheet for 2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is not available, a related compound, Cyclopropyl methyl ketone, has a safety data sheet available . It is classified as a flammable liquid, toxic if swallowed, and can cause skin and eye irritation .

properties

IUPAC Name

2-cyclopropyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-10-3-2-6-15(7-10)8-12-9-16-13(14-12)11-4-5-11/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCFVDQBCGCCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=CSC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole

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